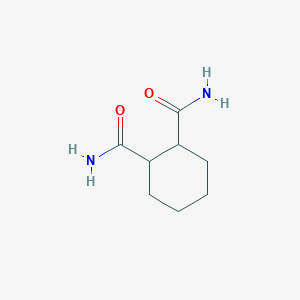

1,2-Cyclohexanedicarboxamide

Description

1,2-Cyclohexanedicarboxamide is a cyclohexane derivative featuring two carboxamide groups in the 1,2-positions. Its synthesis involves polysubstituted lactone and 2-nitromethylcyclohexanecarboxylic acid methyl ester, derived from (−)-shikimic acid . Key steps include a Nef reaction (76% yield for acid formation) and subsequent coupling with hexadecylamine using PyBop (98% yield for monoamide, 30% yield for diamide) . Stereoisomers such as cis- and trans-1,2-cyclohexanedicarboxamide are synthesized via distinct pathways, with trans-isomers retaining silyl ether groups during acetonide hydrolysis . Applications include organogelators, leveraging hydrogen-bonding interactions for supramolecular assembly .

Structure

3D Structure

Properties

CAS No. |

70925-11-0 |

|---|---|

Molecular Formula |

C8H14N2O2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

cyclohexane-1,2-dicarboxamide |

InChI |

InChI=1S/C8H14N2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h5-6H,1-4H2,(H2,9,11)(H2,10,12) |

InChI Key |

LGFUGDIGUMLNBI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Cyclohexanedicarboxamide can be synthesized through the amidation of 1,2-cyclohexanedicarboxylic acid. The reaction typically involves the use of ammonia or primary amines in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the amide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Cyclohexanedicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1,2-cyclohexanedicarboxylic acid.

Reduction: Reduction of the amide groups can yield the corresponding amines.

Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: 1,2-Cyclohexanedicarboxylic acid.

Reduction: 1,2-Diaminocyclohexane.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

1,2-Cyclohexanedicarboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-cyclohexanedicarboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanedicarboxylic Acids

- cis-1,2-Cyclohexanedicarboxylic acid : Exhibits pKa values of 4.34 and 6.76 at 20°C, compared to the trans-isomer (pKa 4.18 and 5.93) . The cis-isomer’s higher acidity arises from steric strain enhancing carboxyl group dissociation.

- 1,1-Cyclohexanedicarboxylic acid : Lower acidity (pKa 3.45 and 4.11) due to reduced electron-withdrawing effects between adjacent carboxyl groups .

| Compound | pKa1 | pKa2 | Key Feature |

|---|---|---|---|

| cis-1,2-Cyclohexanedicarboxylic acid | 4.34 | 6.76 | High steric strain, gelation |

| trans-1,2-Cyclohexanedicarboxylic acid | 4.18 | 5.93 | Lower solubility in polar solvents |

| 1,1-Cyclohexanedicarboxylic acid | 3.45 | 4.11 | Adjacent carboxyl groups |

Ester Derivatives

- 1,2-Cyclohexanedicarboxylic acid, diisononyl ester: A plasticizer with molar mass 424.7 g/mol (CAS 166412-78-8). Restricted under EU REACH Annex XVII due to environmental persistence .

- Diglycidyl 1,2-cyclohexanedicarboxylate : Epoxy resin precursor (CAS 5493-45-8) used in coatings, with enhanced thermal stability compared to phthalate analogs .

Amine and Imide Analogs

- 1,2-Cyclohexanediamine : CAS 694-83-7, used in chiral ligand synthesis. The cis-isomer (pKa 6.43 and 9.93) exhibits stronger basicity than the trans-isomer (pKa 6.34 and 9.74) .

- cis-1,2-Cyclohexanedicarboximide : A lactam derivative with applications in asymmetric catalysis, distinct from carboxamides due to intramolecular cyclization .

Stereochemical and Functional Group Impact

- Cis vs. Trans Isomerism : cis-1,2-cyclohexanedicarboxamide forms stable gels due to planar hydrogen-bonding networks, whereas trans-isomers exhibit weaker intermolecular interactions .

- Amide vs. Ester Reactivity : Carboxamides resist hydrolysis under acidic/basic conditions compared to esters, making them suitable for biomedical applications .

Notes

- Safety: Diisononyl ester requires stringent handling (e.g., respiratory protection, contamination avoidance) due to toxicity risks .

- Regulatory Status : Compliance with REACH Annex XVII is critical for industrial esters .

- Stereochemical Purity : Synthetic routes for cis-isomers often yield lower quantities (30–42%) compared to trans-isomers (47%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.